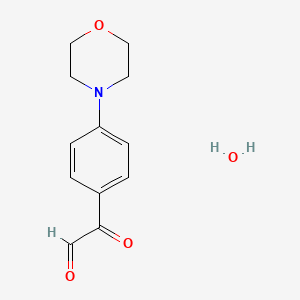

4-Morpholinophenylglyoxal hydrate

Descripción

Contextualizing 4-Morpholinophenylglyoxal (B1627743) Hydrate (B1144303) within Contemporary Organic Chemistry

In the vast field of organic chemistry, the design and synthesis of molecules with specific functionalities remain a cornerstone of innovation. 4-Morpholinophenylglyoxal hydrate represents a compelling example of a compound that integrates two key pharmacophores: a morpholine (B109124) unit and an aryl glyoxal (B1671930) system. The study of such hybrid molecules is a significant trend in modern medicinal chemistry and materials science, as it allows for the potential combination or enhancement of the properties associated with each component. The presence of both a saturated heterocycle and a reactive dicarbonyl functionality suggests a rich and varied chemical reactivity, making it a versatile scaffold for the development of new synthetic methodologies and the discovery of novel bioactive agents.

The Significance of Morpholine and Aryl Glyoxal Moieties in Chemical Synthesis and Biological Activity

The morpholine ring is a privileged scaffold in medicinal chemistry, lauded for its favorable physicochemical properties, including improved aqueous solubility and metabolic stability, which can enhance the pharmacokinetic profile of drug candidates. acs.orgacs.orgnih.gov This heterocyclic amine is a common feature in a wide array of approved drugs and biologically active compounds with diverse therapeutic applications, including anticancer, anti-inflammatory, and antimicrobial activities. organic-chemistry.orgnih.govacs.org Its ability to participate in hydrogen bonding and act as a versatile building block in synthesis contributes to its widespread use. rsc.orgjst.go.jp

On the other hand, aryl glyoxals are highly reactive dicarbonyl compounds that serve as valuable intermediates in organic synthesis. libretexts.orgorganic-chemistry.orgvegpharm.com The adjacent aldehyde and ketone groups offer multiple sites for nucleophilic attack, enabling the construction of a wide variety of complex heterocyclic and carbocyclic systems through multicomponent reactions. nih.govresearchgate.net Their utility is demonstrated in the synthesis of furans, pyrans, and other important structural motifs found in natural products and pharmaceuticals. nih.gov The hydrated form of aryl glyoxals is often more stable and easier to handle, making it a convenient precursor in synthetic transformations.

Research Objectives and Scope of Investigation for this compound

Given the established importance of its constituent moieties, dedicated research into this compound is warranted. Key research objectives would logically focus on a comprehensive characterization of its chemical and physical properties, exploration of its synthetic accessibility, and evaluation of its potential in various applications.

A primary objective would be the development and optimization of synthetic routes to this compound. This would involve investigating various methods for the introduction of the morpholine group onto the phenyl ring and the subsequent oxidation of an appropriate precursor to the glyoxal.

The scope of investigation would also encompass a thorough study of its reactivity. This includes its behavior in multicomponent reactions, its potential as a building block for novel heterocyclic libraries, and its interactions with biological macromolecules. A significant area of inquiry would be the systematic exploration of its biological activity profile, screening for potential therapeutic applications based on the known activities of other morpholine-containing compounds. The generation and analysis of spectroscopic and crystallographic data would be crucial for a complete understanding of its structure and properties.

Table 1: Physicochemical Properties of this compound and its Constituent Moieties

| Property | This compound | Morpholine | Phenylglyoxal (B86788) (Aryl Glyoxal) |

| CAS Number | 852633-82-0 | 110-91-8 | 1074-12-0 |

| Molecular Formula | C12H15NO4 | C4H9NO | C8H6O2 |

| Molecular Weight | 237.25 g/mol | 87.12 g/mol | 134.13 g/mol |

| Appearance | Not specified in available literature | Colorless liquid | Yellow liquid |

| Key Structural Features | Morpholine ring, Phenyl ring, Glyoxal hydrate | Saturated heterocyclic amine | Aromatic dicarbonyl |

| Known Significance | Potential for combined bioactivity and synthetic utility | Privileged scaffold in medicinal chemistry, improves pharmacokinetics | Versatile building block in organic synthesis |

Table 2: Potential Synthetic Approaches to this compound

| Synthetic Step | Description | Potential Reagents and Conditions |

| 1. Morpholine Installation | Nucleophilic aromatic substitution or coupling reaction to attach the morpholine ring to a benzene (B151609) derivative. | 4-Fluorobenzaldehyde and morpholine with a base (e.g., K2CO3) in a polar aprotic solvent (e.g., DMSO). |

| 2. Acetophenone (B1666503) Formation | Introduction of an acetyl group to the morpholinophenyl core. | Friedel-Crafts acylation of 4-morpholinobenzene with acetyl chloride or acetic anhydride (B1165640) and a Lewis acid catalyst (e.g., AlCl3). |

| 3. Oxidation to Glyoxal | Oxidation of the methyl group of the acetophenone to a glyoxal. | Selenium dioxide (SeO2) oxidation, or other modern oxidation methods. The reaction typically results in the hydrate form in the presence of water. |

Structure

3D Structure of Parent

Propiedades

IUPAC Name |

2-(4-morpholin-4-ylphenyl)-2-oxoacetaldehyde;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO3.H2O/c14-9-12(15)10-1-3-11(4-2-10)13-5-7-16-8-6-13;/h1-4,9H,5-8H2;1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMIBVEQMLLIBKQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=CC=C(C=C2)C(=O)C=O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90586368 | |

| Record name | [4-(Morpholin-4-yl)phenyl](oxo)acetaldehyde--water (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90586368 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

852633-82-0 | |

| Record name | [4-(Morpholin-4-yl)phenyl](oxo)acetaldehyde--water (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90586368 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reaction Mechanisms and Reactivity Profiles of 4 Morpholinophenylglyoxal Hydrate

Electrophilic and Nucleophilic Character of the Glyoxal (B1671930) Hydrate (B1144303) Functionality in 4-Morpholinophenylglyoxal (B1627743) Hydrate

The glyoxal hydrate functionality in 4-morpholinophenylglyoxal hydrate possesses both electrophilic and nucleophilic characteristics, a duality that drives its diverse reactivity. A nucleophile is a reactant that provides a pair of electrons to form a new covalent bond, while an electrophile accepts a pair of electrons. masterorganicchemistry.com In the context of this compound, the carbonyl carbon of the glyoxal group is electrophilic, readily attacked by nucleophiles. Conversely, the oxygen atoms of the hydrate can act as nucleophiles.

The hydrated form of glyoxal exists in equilibrium with the unhydrated dicarbonyl form. nih.govacs.org In aqueous solutions, glyoxal is predominantly found in its hydrated forms, including the diol and tetrol species. copernicus.org This hydration significantly increases its effective Henry's law constant. nih.govcopernicus.org The presence of the phenyl ring and the morpholine (B109124) substituent in this compound influences the electron density and, consequently, the electrophilicity of the carbonyl carbons.

The reactivity of the glyoxal hydrate can be seen in its reactions with various nucleophiles. For instance, it can react with amines to form imines or other condensation products. researchgate.net The electrophilic nature of the carbonyl carbon is central to its participation in addition reactions, a key step in many synthetic transformations.

Role of the Morpholine Ring in Modulating Reactivity

The morpholine ring plays a crucial role in modulating the reactivity of this compound. Morpholine is a heterocyclic compound containing both amine and ether functional groups. wikipedia.org The presence of the ether oxygen withdraws electron density from the nitrogen, making it less nucleophilic and less basic than similar secondary amines like piperidine. wikipedia.org However, the nitrogen atom still retains a lone pair of electrons, allowing it to function as a base and a nucleophile.

In this compound, the morpholine ring acts as an electron-donating group through resonance, influencing the electronic properties of the attached phenyl ring and, consequently, the glyoxal hydrate moiety. This electron-donating effect can impact the electrophilicity of the carbonyl carbons. The morpholine ring can also participate in reactions itself, for instance, by being protonated or by acting as a nucleophilic center.

The incorporation of a morpholine ring into a molecule can enhance its solubility, bioavailability, and metabolic stability. thieme-connect.comcitedrive.com Its structural features provide optimal basicity (pKa of ~8.7) and the ability to form hydrogen bonds. thieme-connect.comcitedrive.com The morpholine ring can also influence the pharmacokinetic and pharmacodynamic properties of a compound, often improving its solubility in both lipid and aqueous environments and enhancing its permeability across biological membranes like the blood-brain barrier. nih.govacs.org

Participation in Multicomponent Reactions (MCRs) for Heterocycle Synthesis

Multicomponent reactions (MCRs) are chemical reactions where three or more reactants combine in a single step to form a product that contains substantial portions of all the reactants. mdpi.comnih.gov These reactions are highly efficient and atom-economical, making them a cornerstone of modern organic synthesis, particularly for the creation of diverse heterocyclic structures. mdpi.comresearchgate.net Aryl glyoxals, such as this compound, are valuable building blocks in MCRs for the synthesis of various oxygen-containing heterocycles. rsc.org

The dual electrophilic nature of the glyoxal unit in this compound makes it an ideal candidate for MCRs. It can react with a variety of nucleophiles, leading to the formation of complex molecular architectures in a single pot. Some of the most prominent MCRs where glyoxal derivatives can participate include the Passerini and Ugi reactions. nih.govnih.govresearchgate.netyoutube.com

Passerini Reaction: This is a three-component reaction between a carboxylic acid, a ketone or aldehyde, and an isocyanide to form an α-acyloxy carboxamide. researchgate.net

Ugi Reaction: This is a four-component reaction between a ketone or aldehyde, an amine, a carboxylic acid, and an isocyanide to produce a bis-amide. researchgate.netyoutube.com

The versatility of this compound in MCRs allows for the synthesis of a wide array of heterocyclic compounds, which are scaffolds of significant interest in medicinal chemistry. researchgate.netorganic-chemistry.org For example, reactions involving aryl glyoxals can lead to the formation of furans, pyrroles, imidazoles, and other important heterocyclic systems. researchgate.netnih.govuwindsor.ca

Oligomerization and Polymerization Pathways Initiated by this compound

Glyoxal and its derivatives are known to undergo self-condensation reactions, leading to the formation of oligomers and polymers. copernicus.orgwikipedia.org In aqueous solutions, hydrated glyoxal species can react with each other to form dimers and higher oligomers. copernicus.org This process is a potential pathway for the formation of secondary organic aerosols in the atmosphere. copernicus.org

For this compound, similar oligomerization and polymerization pathways can be envisioned. The reaction would likely be initiated by the nucleophilic attack of a hydrated glyoxal molecule on the electrophilic carbonyl carbon of another molecule. This process could continue, leading to the formation of a variety of oligomeric structures. The presence of the bulky morpholinophenyl group might influence the kinetics and thermodynamics of these reactions compared to unsubstituted glyoxal. Phenylglyoxal (B86788) itself is known to polymerize upon standing, forming a solid that can be cracked back to the monomer upon heating. wikipedia.org

Oxidation and Reduction Pathways of this compound

The glyoxal functionality in this compound can undergo both oxidation and reduction reactions, leading to a variety of products.

Oxidation:

The aldehyde group of the glyoxal moiety is susceptible to oxidation to a carboxylic acid. This transformation can be achieved using various oxidizing agents. For instance, α-keto aldehydes can be synthesized through the selective oxidation of α-hydroxy ketones. rsc.org Phenylglyoxal can be prepared by the oxidation of acetophenone (B1666503) with selenium dioxide. orgsyn.org The oxidation of glyoxal itself can lead to the formation of formic acid. researchgate.net In the context of this compound, oxidation would likely yield 4-morpholinophenylglyoxylic acid.

Reduction:

The carbonyl groups of the glyoxal functionality can be reduced to alcohols. The specific product will depend on the reducing agent and the reaction conditions. A mild reducing agent might selectively reduce the more reactive aldehyde group to a primary alcohol, yielding a hydroxy ketone. A stronger reducing agent could reduce both carbonyl groups to form a diol. The reduction of α-ketoaldehydes is a common transformation in organic synthesis.

The reactivity of this compound in oxidation and reduction reactions provides pathways to synthesize a range of functionalized molecules with potential applications in various fields of chemistry.

Advanced Spectroscopic and Structural Characterization Techniques for 4 Morpholinophenylglyoxal Hydrate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Configurational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

¹H NMR and ¹³C NMR for Structural Elucidation

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental for the initial structural verification of 4-Morpholinophenylglyoxal (B1627743) hydrate (B1144303).

¹H NMR Spectroscopy: The ¹H NMR spectrum of 4-Morpholinophenylglyoxal hydrate is expected to exhibit distinct signals corresponding to the aromatic protons of the phenyl ring and the aliphatic protons of the morpholine (B109124) ring. Based on data from the analogous compound 4-morpholinoacetophenone, the protons of the morpholine ring would likely appear as two triplets. dergipark.org.tr The protons on the carbons adjacent to the oxygen (Ha) would be expected in the δ 3.72-3.90 ppm region, while the protons on the carbons adjacent to the nitrogen (Hb) would be found slightly upfield, around δ 3.32-3.75 ppm. dergipark.org.tr The aromatic protons on the phenyl ring would present as a pair of doublets in the aromatic region of the spectrum. The protons ortho to the morpholine group (Ha) are anticipated around δ 6.95 ppm, and the protons meta to the morpholine group (Hb) would be deshielded and appear further downfield, around δ 8.04 ppm. dergipark.org.tr The methine proton of the glyoxal (B1671930) hydrate group is expected to appear as a singlet in the downfield region.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For this compound, the carbon signals of the morpholine ring are expected at approximately δ 47.4 ppm for the carbons adjacent to the nitrogen and δ 66.5 ppm for the carbons adjacent to the oxygen, based on data from 4-morpholinoacetophenone. dergipark.org.tr The aromatic carbons would exhibit a range of chemical shifts depending on their substitution. The carbonyl carbon of the ketone and the hydrated aldehyde carbon of the glyoxal hydrate moiety would be the most deshielded signals in the spectrum, likely appearing above δ 180 ppm. dergipark.org.tr

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (based on 4-morpholinoacetophenone)

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Morpholine Ha (-O-CH ₂) | 3.72-3.90 (t) | 66.5 |

| Morpholine Hb (-N-CH ₂) | 3.32-3.75 (t) | 47.4 |

| Aromatic Ha (ortho to morpholine) | ~6.95 (d) | - |

| Aromatic Hb (meta to morpholine) | ~8.04 (d) | - |

| Glyoxal Hydrate -CH (OH)₂ | Downfield singlet | - |

| Aromatic Carbons | - | 113.4-154.4 |

| Carbonyl Carbon (C=O) | - | >187.4 |

| Hydrated Aldehyde Carbon (-CH(OH)₂) | - | Downfield |

2D NMR Techniques for Connectivity and Spatial Relationships

Two-dimensional (2D) NMR experiments, such as COSY, HSQC, and HMBC, are invaluable for unambiguously assigning the ¹H and ¹³C signals and establishing the connectivity between different parts of the molecule. nih.gov

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal correlations between adjacent protons. For instance, it would show a cross-peak between the Ha and Hb protons of the morpholine ring, confirming their coupling. It would also show correlations between the adjacent aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with their directly attached carbon atoms. An HSQC spectrum would definitively link the proton signals of the morpholine and phenyl rings to their corresponding carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC spectroscopy detects longer-range couplings between protons and carbons (typically over two to three bonds). This would be crucial for confirming the connection of the morpholine ring to the phenyl group and the phenyl group to the glyoxal hydrate moiety. For example, correlations would be expected between the Hb protons of the morpholine ring and the aromatic carbon to which the nitrogen is attached.

Vibrational Spectroscopy: Infrared (IR) and Raman Studies of Glyoxal Hydrate Bonds

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule by probing their vibrational modes.

Infrared (IR) Spectroscopy: The FTIR spectrum of this compound would be characterized by several key absorption bands. Based on the spectrum of 4-morpholinoacetophenone, a strong band for the C=O stretching of the ketone is expected around 1644 cm⁻¹. dergipark.org.tr The C-O-C stretching of the morpholine ether group would likely appear as a strong band around 1188 cm⁻¹, while the C-N-C stretching of the morpholine amine would be observed near 1126 cm⁻¹. dergipark.org.tr The aromatic C=C stretching vibrations would give rise to bands in the 1472-1580 cm⁻¹ region. dergipark.org.tr The broad O-H stretching vibrations from the gem-diol of the hydrated glyoxal group would be a prominent feature in the region of 3200-3500 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy, being particularly sensitive to non-polar bonds, would complement the IR data. The symmetric vibrations of the aromatic ring are expected to produce strong Raman signals. The C=O stretch, while visible in the IR, would also be observable in the Raman spectrum.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight of a compound and gaining structural information through the analysis of its fragmentation pattern. For this compound, the molecular ion peak [M]⁺ would confirm the molecular weight. The fragmentation pattern would likely involve characteristic losses. Alpha-cleavage adjacent to the carbonyl groups is a common fragmentation pathway for ketones and aldehydes. This could lead to the loss of the hydrated glyoxal moiety or fragments from the morpholine ring. The fragmentation of 4-morpholinoacetophenone shows a base peak corresponding to the loss of the acetyl group, suggesting that a similar cleavage of the glyoxal hydrate group would be a major fragmentation pathway for the title compound.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography provides the most definitive three-dimensional structure of a molecule in the solid state. A single-crystal X-ray diffraction study of this compound would reveal precise bond lengths, bond angles, and torsion angles. It would also provide insights into the intermolecular interactions, such as hydrogen bonding involving the hydroxyl groups of the glyoxal hydrate and the oxygen and nitrogen atoms of the morpholine ring, which dictate the crystal packing. While no specific crystal structure for this compound is available, analysis of related morpholine-containing structures often reveals a chair conformation for the morpholine ring. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation

UV-Vis spectroscopy probes the electronic transitions within a molecule and is particularly useful for studying conjugated systems. The UV-Vis spectrum of this compound is expected to show absorptions corresponding to π→π* and n→π* transitions. The conjugated system, comprising the phenyl ring and the glyoxal moiety, will give rise to intense π→π* transitions. The presence of the electron-donating morpholine group attached to the phenyl ring is expected to cause a red shift (bathochromic shift) of the absorption maxima compared to unsubstituted phenylglyoxal (B86788). The n→π* transition, involving the non-bonding electrons of the carbonyl oxygen, would appear as a weaker absorption band at a longer wavelength. The UV-Vis spectrum of the analogous 4-morpholinoacetophenone shows absorption maxima at 235, 300, and 355 nm, which can be attributed to these electronic transitions. researchgate.net

Computational Chemistry and Theoretical Investigations of 4 Morpholinophenylglyoxal Hydrate

Quantum Chemical Calculations for Electronic Structure and Molecular Orbitals

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 4-Morpholinophenylglyoxal (B1627743) hydrate (B1144303). These methods, particularly those based on Density Functional Theory (DFT), are used to determine the molecule's electronic structure and the nature of its molecular orbitals.

Detailed research findings from DFT calculations, often employing basis sets like 6-311+G(2d,p), reveal the distribution of electron density within the molecule. researchgate.net Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is crucial. The HOMO is typically localized on the electron-rich morpholinophenyl moiety, indicating the region most susceptible to electrophilic attack. Conversely, the LUMO is generally centered on the glyoxal (B1671930) fragment, highlighting its electrophilic character. The energy gap between the HOMO and LUMO provides an estimate of the molecule's chemical reactivity and kinetic stability.

Natural Bond Orbital (NBO) analysis further elucidates the electronic structure by describing the charge distribution and interactions between different parts of the molecule. semanticscholar.org For 4-Morpholinophenylglyoxal hydrate, NBO calculations would likely show significant negative charges on the oxygen and nitrogen atoms of the morpholine (B109124) ring and the oxygen atoms of the glyoxal hydrate group, making them potential sites for coordination with metal ions. semanticscholar.org The planarity and aromaticity of the phenyl ring are also key features confirmed by these calculations.

| Parameter | Calculated Value (Illustrative) | Significance |

| HOMO Energy | -6.5 eV | Indicates electron-donating ability |

| LUMO Energy | -1.8 eV | Indicates electron-accepting ability |

| HOMO-LUMO Gap | 4.7 eV | Relates to chemical reactivity and stability |

| Dipole Moment | 3.2 D | Indicates overall polarity of the molecule |

Reaction Mechanism Elucidation via Density Functional Theory (DFT)

Density Functional Theory (DFT) is a powerful tool for investigating the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface, researchers can identify transition states, intermediates, and the most energetically favorable reaction pathways. researchgate.net

For instance, the synthesis of this compound often involves the oxidation of a precursor molecule. DFT calculations can model this process, revealing the step-by-step mechanism, including the role of the oxidizing agent and any catalysts involved. Studies on analogous reactions, such as the oxidation of α-glycols, show that such processes can proceed through cyclic intermediates. researchgate.net Similarly, the reaction of phenylglyoxal (B86788) with amino acids has been shown to be highly dependent on pH and involves the formation of specific adducts. nih.gov

| Reaction Step (Hypothetical) | Reactants | Transition State Energy (kcal/mol) | Products |

| Nucleophilic Attack | 4-Morpholinophenylglyoxal + Nu- | 15.2 | Intermediate Adduct |

| Dehydration | Intermediate Adduct | 22.5 | Dehydrated Product |

| Ring Closure | Dehydrated Product | 18.7 | Cyclic Product |

Molecular Dynamics Simulations for Hydration and Conformational Dynamics

Molecular dynamics (MD) simulations provide a cinematic view of the dynamic behavior of this compound in solution, particularly its interaction with water molecules and its conformational flexibility. researchgate.net These simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe processes that occur over time.

For this compound, MD simulations are crucial for understanding the stability of the hydrate form. The simulations can reveal the number of water molecules in the hydration shell, their residence times, and the specific hydrogen bonding networks formed between the solute and solvent. unitn.itacs.org The morpholine ring itself can adopt different conformations, such as chair and boat forms. researchgate.net MD simulations can determine the relative populations of these conformers and the energy barriers for their interconversion in an aqueous environment.

| Property | Simulated Value (Illustrative) | Description |

| First Hydration Shell Water Molecules | 15 | Number of water molecules directly interacting with the solute |

| Water Residence Time | 50 ps | Average time a water molecule spends in the first hydration shell |

| Morpholine Chair Conformer Population | 95% | Predominant conformation of the morpholine ring |

| Dihedral Angle (Phenyl-Glyoxal) | ± 30° | Most probable rotational angle between the phenyl and glyoxal groups |

Prediction of Spectroscopic Properties and Validation with Experimental Data

Computational methods are extensively used to predict the spectroscopic properties of molecules like this compound, which can then be compared with experimental data for validation. Time-dependent DFT (TD-DFT) is a common method for calculating electronic absorption spectra (UV-Vis). bibliotekanauki.pl

By calculating the energies of the electronic transitions from the ground state to various excited states, TD-DFT can predict the wavelengths of maximum absorption (λmax). For this compound, the predicted spectrum would likely show characteristic absorptions arising from π-π* transitions within the aromatic system and n-π* transitions involving the carbonyl groups.

Similarly, the vibrational frequencies can be calculated using DFT. These theoretical frequencies correspond to the peaks observed in infrared (IR) and Raman spectra. By comparing the calculated and experimental spectra, researchers can confirm the molecular structure and assign specific vibrational modes to different functional groups within the molecule. For example, the characteristic stretching frequencies of the C=O bonds of the glyoxal group and the C-N and C-O bonds of the morpholine ring can be identified.

| Spectroscopic Technique | Predicted Peak (Illustrative) | Assignment |

| UV-Vis (TD-DFT) | 280 nm | π-π* transition (phenyl ring) |

| UV-Vis (TD-DFT) | 350 nm | n-π* transition (carbonyl) |

| IR (DFT) | 1720 cm⁻¹ | C=O stretch (glyoxal) |

| IR (DFT) | 1115 cm⁻¹ | C-O-C stretch (morpholine) |

| Raman (DFT) | 1605 cm⁻¹ | Aromatic C=C stretch |

Research Applications of 4 Morpholinophenylglyoxal Hydrate in Specialized Chemical Disciplines

Role as a Versatile Building Block in Complex Organic Synthesis

4-Morpholinophenylglyoxal (B1627743) hydrate (B1144303) serves as a valuable and versatile building block in the field of organic synthesis. Organic building blocks are functionalized molecules that act as the foundational components for constructing more complex molecular architectures. The reactivity of the functional groups within 4-morpholinophenylglyoxal hydrate, specifically the aldehyde and ketone moieties, allows for its participation in a variety of chemical transformations. This makes it an essential precursor for the synthesis of diverse and complex organic structures, particularly in the creation of heterocyclic scaffolds.

The dual carbonyl functionality of this compound makes it a key precursor in the synthesis of a wide range of advanced heterocyclic scaffolds. Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are of significant interest due to their widespread presence in biologically active molecules and functional materials.

The aldehyde and ketone groups in this compound can react with various nucleophiles, leading to the formation of diverse ring systems. For example, it can undergo condensation reactions with compounds containing active methylene (B1212753) groups or with binucleophiles to form substituted heterocycles. These reactions are fundamental in constructing frameworks such as quinolines, oxazoles, and triazines. The morpholine (B109124) substituent on the phenyl ring also influences the electronic properties of the molecule, which can affect the reactivity and outcome of these cyclization reactions. The ability to readily form these complex ring systems underscores the importance of this compound as a strategic starting material in synthetic organic chemistry.

Table 1: Examples of Heterocyclic Scaffolds Synthesized from Phenylglyoxal (B86788) Derivatives

| Heterocyclic Scaffold | General Synthetic Approach | Key Reactants |

|---|---|---|

| Quinolines | Condensation and cyclization | Phenylglyoxal derivative, active methylene compound, amine |

| Oxazoles | Condensation with amides | Phenylglyoxal derivative, primary amide |

| Triazines | Reaction with amidines or guanidines | Phenylglyoxal derivative, amidine/guanidine |

While the primary application of this compound is in the synthesis of discrete small molecules, its reactive nature also presents potential as a precursor for advanced functional materials and polymers. The carbonyl groups can participate in polymerization reactions, such as condensation polymerization with diamines or other difunctional monomers, to create novel polymer chains.

The incorporation of the morpholinophenyl moiety into a polymer backbone could impart specific properties to the resulting material. For instance, the morpholine group can influence solubility, thermal stability, and photophysical characteristics. Furthermore, the phenylglyoxal unit itself can be a site for post-polymerization modification, allowing for the introduction of other functional groups to tailor the material's properties for specific applications. These potential applications could range from specialty polymers with unique optical or electronic properties to functional materials for use in sensing or catalysis. The versatility of this compound as a building block thus extends beyond small molecule synthesis into the realm of materials science.

Exploration in Medicinal Chemistry and Chemical Biology

The morpholine ring is recognized as a "privileged pharmacophore" in medicinal chemistry, meaning it is a molecular framework that can provide useful ligands for more than one type of receptor or enzyme target. The inclusion of the 4-morpholinophenyl group in the glyoxal (B1671930) hydrate structure makes it an attractive scaffold for exploration in medicinal chemistry and chemical biology. The morpholine moiety is often incorporated into potential drug candidates to improve their pharmacokinetic properties, such as solubility and metabolic stability.

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how the chemical structure of a compound influences its biological activity. For derivatives of this compound, SAR studies would involve systematically modifying different parts of the molecule and evaluating the resulting impact on a specific biological effect.

Key modifications could include:

Alterations to the Morpholine Ring: The morpholine ring itself can be substituted or replaced with other heterocyclic systems to probe the importance of its size, shape, and heteroatom content for biological activity.

Substitution on the Phenyl Ring: Adding various substituents (e.g., halogens, alkyl, or alkoxy groups) to the phenyl ring can alter the electronic and steric properties of the molecule, which can significantly affect its interaction with biological targets.

Modification of the Glyoxal Unit: The aldehyde and ketone groups of the glyoxal moiety are highly reactive and can be converted into other functional groups, such as hydrazones, oximes, or reduced to alcohols, to explore how these changes affect the compound's activity and selectivity.

These systematic modifications allow medicinal chemists to build a comprehensive understanding of the pharmacophore—the essential features of the molecule required for its biological activity.

Table 2: General SAR Principles for Morpholine-Containing Compounds

| Molecular Modification | Potential Impact on Biological Activity | Rationale |

|---|---|---|

| Substitution on the aromatic ring | Can increase or decrease potency and selectivity | Alters electronic properties and steric interactions with the target. |

| Replacement of the morpholine ring | May change binding affinity and pharmacokinetic properties | Different heterocycles have varied sizes, shapes, and hydrogen bonding capabilities. |

Understanding how a molecule interacts with its biological target at the molecular level is crucial for drug design and development. For this compound and its derivatives, this involves identifying their biological targets and characterizing the binding interactions.

The phenylglyoxal core is known to react with arginine residues in proteins, making it a useful tool for probing the active sites of enzymes. This reactivity suggests that derivatives of this compound could act as inhibitors of enzymes where an arginine residue is critical for function. For example, phenylglyoxal has been shown to inhibit DNA and RNA polymerases by interfering with their template binding function.

Computational methods, such as molecular docking, are often employed to predict and analyze the binding of small molecules to the active sites of proteins. These studies can provide insights into the specific interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the molecule within the binding pocket. For instance, docking studies with various morpholinophenyl derivatives have been used to rationalize their observed biological activities and to guide the design of more potent analogs. The morpholine group, with its ability to participate in hydrogen bonding, can play a significant role in the binding affinity and selectivity of these compounds for their biological targets.

Potential Contributions to Atmospheric Chemistry Modeling

While direct studies on the atmospheric chemistry of this compound are not extensively documented, its structural components—an aromatic ring, a glyoxal group, and a morpholine moiety—suggest potential contributions to atmospheric chemistry modeling. Aldehydes and aromatic compounds are known precursors to the formation of secondary organic aerosols (SOA), which have significant impacts on air quality and climate.

The glyoxal portion of the molecule is of particular interest. Glyoxal is a key species in atmospheric chemistry, originating from the oxidation of various volatile organic compounds (VOCs). It is highly reactive and can undergo photolysis or react with hydroxyl radicals. The atmospheric lifetime of glyoxal is relatively short, around a few hours. Aqueous-phase photooxidation of glyoxal in clouds and aerosols is a known pathway for the formation of low-volatility compounds like oxalic acid, which contribute to SOA formation.

The morpholine component introduces a nitrogen atom, which can influence its atmospheric degradation pathways. The atmospheric photo-oxidation of amines can lead to the formation of imines, amides, and nitrogen-containing aerosols. Furthermore, morpholine itself is a synthetic organic compound used in various industrial applications and can be released into the environment. Studies have shown that it is biodegradable by certain microorganisms, which involves the cleavage of the morpholine ring.

Therefore, this compound, if present in the atmosphere, could potentially participate in photochemical reactions, contributing to the formation of ozone and secondary organic aerosols. Modeling its atmospheric fate would require detailed knowledge of its reaction kinetics with key atmospheric oxidants like OH radicals, ozone, and nitrate radicals, as well as its photolysis rate. Given the complexity of its structure, it could serve as a model compound for studying the atmospheric degradation of multifunctional aromatic compounds containing nitrogen.

Table 3: Key Atmospheric Processes for Structurally Related Compounds

| Compound Class | Key Atmospheric Reactions | Contribution to Atmospheric Chemistry |

|---|---|---|

| Glyoxals | Photolysis, reaction with OH radicals, aqueous-phase oxidation | Formation of secondary organic aerosols (SOA), ozone production |

| Aromatic Aldehydes | Reaction with OH radicals, photolysis | SOA formation, influence on urban air quality |

| Amines (e.g., Morpholine) | Photo-oxidation, reaction with OH radicals | Formation of nitrogen-containing organic aerosols, potential for nitrosamine formation |

Aqueous Phase Chemistry and Secondary Organic Aerosol (SOA) Formation

The formation of secondary organic aerosol is a complex process involving the transformation of gas-phase organic compounds into lower volatility products that can partition into the condensed phase. Aromatic hydrocarbons are significant contributors to urban air pollution and undergo atmospheric oxidation to form products like ozone and SOA. The mechanisms of SOA formation from aromatic precursors can be intricate, often involving multi-step reactions.

While direct experimental data for this compound is not available, the chemistry of similar aldehydes provides a framework for understanding its potential role. Aldehydes are a crucial class of products from the atmospheric oxidation of hydrocarbons. Experimental studies have demonstrated that aerosol-phase heterogeneous chemical reactions, which can be acid-catalyzed, are involved in SOA formation from aldehydes and ketones nih.gov. Quantum mechanical studies support these observations, indicating that reactions such as hydration and aldol condensation are thermodynamically favorable in the aerosol phase nih.gov.

For instance, phenylglyoxal, a structurally related compound, readily forms a crystalline hydrate in the presence of water wikipedia.org. This hydration process is significant as it can alter the compound's physical and chemical properties, including its volatility and reactivity, which are key factors in SOA formation. The presence of a morpholino group in this compound would further influence its solubility and reactivity in aqueous phases like cloud and fog droplets.

The table below illustrates the type of data that would be crucial for understanding the role of this compound in SOA formation, based on studies of other aromatic precursors.

Table 1: Illustrative Data for SOA Formation from Aromatic Precursors

| Parameter | Typical Findings for Aromatic Aldehydes | Potential Implications for this compound |

|---|---|---|

| SOA Yield | Varies depending on NOx levels and hydrocarbon structure. | The morpholino group may enhance partitioning into the aqueous phase, potentially affecting SOA yield. |

| Key Reaction Pathways | Hydration, oligomerization, aldol condensation. | Similar pathways are expected, with the morpholino group potentially influencing reaction rates and product distribution. |

| Influence of Acidity | Can catalyze heterogeneous reactions. | The basic nature of the morpholino group could lead to unique acid-base chemistry within aerosols. |

| Volatility of Products | Formation of low-volatility products is key to SOA formation. | The hydrate form is expected to have lower volatility than the anhydrous aldehyde. |

This table is illustrative and based on general findings for aromatic aldehydes due to the absence of specific data for this compound.

Heterogeneous Reactions Involving Hydrates

Heterogeneous reactions, occurring at the interface between different phases (e.g., gas-aerosol), are fundamental to atmospheric chemistry. The hydrate form of aldehydes is particularly important in this context. The uptake of aldehydes into aqueous aerosols and their subsequent reactions are critical steps in the formation and aging of SOA.

For phenylglyoxal, the hydrate is formed by the dissolution of the aldehyde in water wikipedia.org. This process is reversible, with the hydrate losing water upon heating to regenerate the anhydrous aldehyde wikipedia.org. This dynamic equilibrium between the anhydrous and hydrated forms can significantly impact the compound's atmospheric lifetime and transport.

The study of heterogeneous reactions of aldehydes has shown that they can undergo various transformations on aerosol surfaces, leading to the formation of higher molecular weight and less volatile compounds that contribute to SOA mass. The specific reactions and their rates are influenced by the chemical composition of the aerosol, including its water content and acidity.

The following table presents the kind of detailed research findings that would be necessary to fully characterize the heterogeneous reactions of this compound.

Table 2: Illustrative Research Findings for Heterogeneous Reactions of Aldehyde Hydrates

| Research Finding | Relevance to Atmospheric Chemistry | Postulated Relevance for this compound |

|---|---|---|

| Uptake Coefficient on Aqueous Surfaces | Determines the rate of transfer from the gas phase to the aerosol phase. | The morpholino group is expected to enhance water solubility and thus may lead to a high uptake coefficient. |

| Reaction Kinetics with Oxidants (e.g., OH radicals) | Governs the chemical transformation and lifetime of the compound in the aerosol phase. | The aromatic ring and the morpholino group are potential sites for oxidation, leading to a complex array of products. |

| Identification of Reaction Products | Provides insight into the chemical evolution of SOA. | Products could include oligomers, functionalized aromatic compounds, and organonitrogen compounds. |

| Dependence on Relative Humidity | Affects the water content of aerosols and thus the extent of hydration and subsequent reactions. | The hydration equilibrium of this compound would be sensitive to changes in relative humidity. |

This table is illustrative and based on general findings for aldehyde hydrates due to the absence of specific data for this compound.

Advanced Analytical Methodologies for Detection and Quantification of 4 Morpholinophenylglyoxal Hydrate

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) for Purity and Quantitative Analysis

HPLC and UPLC are powerful liquid chromatography techniques used to separate, identify, and quantify components in a mixture. malvernpanalytical.comelsevierpure.com They are cornerstone methods for assessing the purity and conducting quantitative analysis of non-volatile compounds like 4-Morpholinophenylglyoxal (B1627743) hydrate (B1144303).

High-Performance Liquid Chromatography (HPLC) HPLC is a widely used analytical technique for the separation and quantification of α-ketoaldehydes. nih.govasianpubs.org For compounds like 4-Morpholinophenylglyoxal hydrate, a reversed-phase HPLC method is typically employed. This involves a non-polar stationary phase (like a C18 column) and a polar mobile phase. nih.gov The separation is achieved by gradient elution, where the composition of the mobile phase is changed over time to effectively resolve the analyte from impurities. nih.gov Detection is commonly performed using a photodiode array (PDA) detector, which can monitor absorbance at multiple wavelengths. mdpi.com In some cases, derivatization with reagents like 4-methoxy-o-phenylenediamine (4MPD) or 4-nitro-1,2-phenylenediamine (NPD) can be used to form highly fluorescent or UV-absorbent quinoxaline (B1680401) derivatives, significantly enhancing detection sensitivity for glyoxal-related compounds. nih.govasianpubs.orgresearchgate.net

Ultra-Performance Liquid Chromatography (UPLC) UPLC represents a significant advancement in liquid chromatography, utilizing columns packed with smaller particles (typically less than 2 µm) compared to traditional HPLC. researchgate.netresearchgate.net This results in substantially higher resolution, improved sensitivity, and significantly faster analysis times—often reducing run times by up to nine times compared to conventional HPLC systems. malvernpanalytical.comresearchgate.net The UPLC system is designed to withstand the higher back-pressures generated by these smaller particles. researchgate.net The enhanced resolving power of UPLC is particularly advantageous for accurately determining the purity of this compound by separating it from closely related impurities and degradation products. nih.gov The principles of separation and detection are similar to HPLC, but the performance is vastly superior, leading to lower solvent consumption and higher sample throughput. researchgate.net

Interactive Table 1: Comparison of Typical HPLC and UPLC Parameters

| Parameter | High-Performance Liquid Chromatography (HPLC) | Ultra-Performance Liquid Chromatography (UPLC) |

| Particle Size | 3 - 10 µm | < 2 µm (typically 1.7-1.8 µm) researchgate.net |

| Column Dimensions (ID x Length) | 4.6 x 150 mm or 7.8 x 300 mm malvernpanalytical.com | 2.1 x 50-100 mm researchgate.net |

| Typical Run Time | ~45 minutes malvernpanalytical.com | ~1-10 minutes malvernpanalytical.comnih.gov |

| System Back-Pressure | Up to 400 bar (~6,000 psi) researchgate.net | Up to 1000-1200 bar (~15,000-18,000 psi) researchgate.netnih.gov |

| Solvent Consumption per Injection | ~45 mL malvernpanalytical.com | ~10 mL malvernpanalytical.com |

| Peak Capacity/Resolution | Good | Excellent researchgate.net |

| Sensitivity | Standard | High researchgate.net |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. nih.gov It is highly effective for identifying and quantifying volatile and thermally stable compounds. However, this compound, being a polar and non-volatile molecule, is not directly amenable to GC-MS analysis.

To utilize GC-MS, a crucial step of chemical derivatization is required to convert the analyte into a volatile and thermally stable derivative. nih.govnih.gov This process involves reacting the target molecule with a derivatizing agent to block polar functional groups, such as the hydroxyl groups of the hydrate and the keto group.

Common derivatization strategies that could be applied include:

Silylation: Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) can be used to replace the active hydrogens on the hydrate with trimethylsilyl (B98337) (TMS) groups.

Acylation/Esterification: Reagents such as N-methyl-bis-trifluoroacetamide (MBTFA) can introduce trifluoroacetyl groups, creating a stable ester derivative. nih.gov This approach has proven effective for other complex organic molecules, offering improved detection limits and clear identification. nih.gov

Once derivatized, the sample is injected into the GC, where the volatile derivative is separated from other components based on its boiling point and interaction with the capillary column. The separated components then enter the mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio, providing a unique mass spectrum that acts as a molecular fingerprint for definitive identification and quantification. nih.govnih.gov

Interactive Table 2: Hypothetical GC-MS Method for Derivatized this compound

| Parameter | Description |

| Derivatization Agent | N-methyl-bis-trifluoroacetamide (MBTFA) or N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) nih.gov |

| Injector | Split/Splitless mode, Temperature: ~280 °C nih.gov |

| Carrier Gas | Helium, Flow Rate: ~1 mL/min nih.gov |

| GC Column | Fused silica (B1680970) capillary column (e.g., DB-5ms, HP-5ms) |

| Oven Temperature Program | Initial temp ~50-70 °C, ramped to ~300-320 °C nih.gov |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| MS Detector | Quadrupole or Ion Trap |

| Detection Mode | Full Scan for identification, Selected Ion Monitoring (SIM) for quantification |

Capillary Electrophoresis (CE) Techniques

Capillary Electrophoresis (CE) is a family of highly efficient separation techniques performed in narrow-bore fused silica capillaries. colby.edusciex.com CE offers advantages such as high resolution, short analysis times, and minimal sample and reagent consumption. nih.gov The separation is driven by the application of a high voltage across the capillary, which is filled with an electrolyte solution (background electrolyte). sciex.com

For a neutral compound like this compound, standard Capillary Zone Electrophoresis (CZE) would not be effective as separation relies on differences in the electrophoretic mobility of charged species. However, other modes of CE are well-suited for its analysis:

Micellar Electrokinetic Chromatography (MEKC): This is the most appropriate CE technique for separating neutral molecules. In MEKC, a surfactant (like sodium dodecyl sulfate (B86663), SDS) is added to the background electrolyte at a concentration above its critical micelle concentration. nih.gov This forms micelles, which act as a pseudo-stationary phase. Neutral analytes partition between the aqueous buffer and the hydrophobic interior of the micelles. Separation occurs based on the differences in their partitioning coefficients, allowing for the resolution of neutral compounds with different hydrophobicities.

Capillary Electrochromatography (CEC): This hybrid technique combines elements of both HPLC and CE. The capillary is packed with a stationary phase material similar to that used in HPLC. The mobile phase is driven through the packed bed by electroosmotic flow (EOF), offering very high separation efficiencies for neutral compounds. nih.gov

To enhance sensitivity, which can sometimes be a limitation in CE, various online sample concentration or "stacking" techniques can be employed. These methods, such as field-amplified sample injection (FASI) and sweeping, can significantly lower the limits of detection. nih.gov

Interactive Table 3: Capillary Electrophoresis Modes for Analyzing this compound

| CE Technique | Principle | Applicability to this compound |

| Capillary Zone Electrophoresis (CZE) | Separation based on charge-to-size ratio in a free-solution electrolyte. springernature.com | Not directly applicable as the analyte is neutral. Could be used if a charged derivative is formed. |

| Micellar Electrokinetic Chromatography (MEKC) | Separation of neutral analytes based on their differential partitioning into a micellar pseudo-stationary phase. nih.gov | Highly suitable. The primary choice for analyzing neutral compounds like the target analyte. |

| Capillary Electrochromatography (CEC) | A hybrid technique using a packed capillary where separation occurs via partitioning with a stationary phase, driven by electroosmotic flow. nih.gov | Suitable. Offers high efficiency for neutral analytes but can be more complex to implement than MEKC. |

Development of Novel Detection Probes and Sensors

The development of novel detection probes and sensors offers a modern approach for the rapid, highly sensitive, and selective detection of specific analytes. For this compound, sensor development would likely focus on its characteristic α-keto aldehyde functional group.

Fluorescent Probes: Fluorescence-based methods are known for their exceptional sensitivity and high spatiotemporal resolution. nih.gov A strategy for detecting this compound could involve designing a "turn-on" or "turn-off" fluorescent probe. This typically consists of a fluorophore linked to a specific recognition group. mdpi.com The α-ketoamide moiety, which is structurally related to the target compound, has been successfully used as a recognition group for detecting species like peroxynitrite. worldscientific.com A similar principle could be applied where the probe is initially non-fluorescent or weakly fluorescent. Upon specific reaction with the α-keto aldehyde of this compound, a chemical transformation (e.g., cleavage of a bond or an intramolecular cyclization) would occur, releasing the fluorophore and causing a significant increase in fluorescence intensity. mdpi.comworldscientific.com

Surface-Enhanced Raman Spectroscopy (SERS) Sensors: SERS is an ultra-sensitive vibrational spectroscopy technique that can detect trace amounts of analytes adsorbed on nanostructured metal surfaces. Novel SERS-based gas sensors have been developed for the selective detection of other aldehydes. technologynetworks.com A similar sensor could be designed for this compound in specific applications. This might involve functionalizing silver or gold nanoparticles with a trapping agent that selectively binds to the α-keto aldehyde group, leading to a unique and greatly enhanced Raman signal for detection and identification. technologynetworks.com

These advanced sensor technologies hold the potential for real-time monitoring and high-throughput screening, moving beyond traditional chromatographic methods. nih.gov

Interactive Table 4: Strategies for Novel Sensor Development

| Sensor Type | Recognition Principle | Detection Mechanism | Potential Advantages |

| Fluorescent Probe | Specific reaction between a recognition moiety (e.g., a reactive amine or hydrazine) and the α-keto aldehyde group. worldscientific.com | Change in fluorescence intensity ("turn-on" or ratiometric shift) upon analyte binding/reaction. | High sensitivity, suitable for imaging in biological systems, real-time detection. nih.gov |

| SERS Sensor | Adsorption and interaction of the analyte with a functionalized plasmonic nanoparticle surface (e.g., silver nanocubes). technologynetworks.com | Enhancement of the Raman scattering signal, providing a unique vibrational fingerprint. | Ultra-high sensitivity (trace detection), high selectivity, provides structural information. technologynetworks.com |

| Colorimetric Sensor | Chemical reaction leading to the formation of a colored product. | Visible color change that can be quantified by spectrophotometry or observed by eye. | Simplicity, low cost, potential for use in portable test kits. |

Future Research Trajectories and Unanswered Questions for 4 Morpholinophenylglyoxal Hydrate

Development of Novel Asymmetric Synthesis Routes

The synthesis of 4-Morpholinophenylglyoxal (B1627743) hydrate (B1144303) typically results in a racemic mixture. The development of asymmetric synthesis routes to obtain enantiomerically pure forms of the molecule is a significant area of future research. Access to individual enantiomers is critical, as they may exhibit different biological activities and pharmacological profiles.

Future research should focus on the design and application of chiral catalysts or auxiliaries to control the stereochemical outcome of the synthesis. Potential strategies could involve:

Chiral Phase-Transfer Catalysis: Employing chiral catalysts to guide the formation of one enantiomer over the other.

Organocatalysis: Using small organic molecules as chiral catalysts in the key bond-forming steps.

Enzymatic Resolutions: Utilizing enzymes to selectively react with one enantiomer, allowing for the separation of the two.

Success in this area would not only provide access to enantiopure 4-Morpholinophenylglyoxal hydrate but also pave the way for a deeper understanding of its stereospecific interactions in biological systems.

Comprehensive Mechanistic Studies of Complex Transformations

This compound participates in a variety of chemical transformations, yet the precise mechanisms of many of these reactions are not fully understood. Future research must delve into detailed mechanistic studies to elucidate the reaction pathways, intermediates, and transition states involved.

Key research questions to be addressed include:

What is the exact role of the morpholine (B109124) group in modulating the reactivity of the glyoxal (B1671930) moiety?

How does the hydrate form influence the reaction kinetics and product distribution compared to the anhydrous form?

What are the detailed mechanistic pathways in its reactions with various nucleophiles and in multicomponent reactions?

Advanced computational modeling, in conjunction with kinetic studies and the isolation and characterization of reaction intermediates, will be instrumental in answering these questions. A thorough mechanistic understanding will enable the optimization of existing reactions and the rational design of new synthetic applications.

Exploration of New Catalytic Roles and Derivatizations

Beyond its role as a synthetic building block, the potential of this compound and its derivatives as catalysts is an underexplored frontier. The presence of both a Lewis basic morpholine nitrogen and an electrophilic glyoxal unit suggests that it could function as a bifunctional catalyst.

Future investigations should explore its catalytic activity in reactions such as:

Aldol and aldol-type reactions

Michael additions

Asymmetric catalysis, if chiral derivatives can be synthesized

Furthermore, the derivatization of the this compound core structure opens up a vast chemical space for the creation of new molecules with unique properties. Systematic modification of the morpholine ring or the phenyl group could lead to the discovery of novel catalysts, materials, and biologically active compounds.

| Potential Derivatization Site | Modification Strategy | Potential Application |

| Morpholine Ring | N-alkylation, N-oxidation | Modified catalytic activity, altered solubility |

| Phenyl Group | Introduction of substituents | Tuning of electronic properties, enhanced biological targeting |

| Glyoxal Moiety | Conversion to other functional groups | Creation of diverse scaffolds for drug discovery |

Advanced Biological and Pharmacological Profiling Beyond SAR

Initial structure-activity relationship (SAR) studies have provided a foundation for understanding the biological effects of this compound. However, to fully comprehend its therapeutic potential, a more advanced and comprehensive biological and pharmacological profiling is necessary. This goes beyond simple activity screening to investigate the underlying molecular mechanisms of action.

Future research should focus on:

Target Identification and Validation: Identifying the specific cellular proteins or pathways that interact with the compound.

Pharmacokinetic and Pharmacodynamic Studies: Understanding how the compound is absorbed, distributed, metabolized, and excreted (ADME), and how it affects the body over time.

Systems Biology Approaches: Using genomics, proteomics, and metabolomics to gain a holistic view of the compound's effects on a biological system.

These advanced studies will be crucial for identifying potential therapeutic applications and for understanding any off-target effects, providing a more complete picture of its pharmacological profile.

Environmental Fate and Transformation Studies of Aromatic Glyoxal Hydrates

As the use of this compound and related aromatic glyoxal hydrates increases, it is imperative to understand their environmental fate and potential for transformation. Research in this area will ensure the responsible development and use of these compounds.

Key areas for investigation include:

Biodegradation Pathways: Identifying microorganisms and enzymatic pathways capable of degrading these compounds in soil and water.

Abiotic Degradation: Studying the effects of factors such as pH, sunlight (photolysis), and temperature on the stability and transformation of these molecules in the environment.

Identification of Transformation Products: Characterizing the chemical structures of any degradation products to assess their potential toxicity and persistence.

Understanding the environmental behavior of aromatic glyoxal hydrates will allow for the development of strategies to mitigate any potential environmental risks and will guide the design of more environmentally benign alternatives in the future.

Q & A

Q. Basic Research Focus

- ¹H/¹³C NMR : Key signals include the α-keto carbonyl (δ ~200 ppm in ¹³C NMR) and hydrate protons (δ ~5–6 ppm in ¹H NMR as a broad peak).

- FT-IR : Stretching vibrations at ~1700 cm⁻¹ (C=O) and ~3300 cm⁻¹ (O-H of hydrate) confirm structure .

- Mass Spectrometry (MS) : ESI-MS in positive ion mode typically shows [M+H]⁺ or [M+Na]⁺ adducts.

Advanced Consideration : Discrepancies in hydrate vs. anhydrous forms can arise during drying. Use Karl Fischer titration to quantify water content and differentiate hydrate/anhydrous species .

How can researchers address discrepancies in reported solubility data for this compound across different solvents?

Advanced Research Focus

Solubility variations often stem from hydrate stability and solvent polarity:

- Polar solvents (e.g., DMSO, water) : Stabilize the hydrate form via hydrogen bonding.

- Non-polar solvents (e.g., chloroform) : May favor partial dehydration, reducing solubility.

Methodology :

Conduct solubility tests under controlled humidity.

Use DSC/TGA to correlate thermal events (e.g., hydrate decomposition) with solubility trends .

Compare experimental data with computational COSMO-RS predictions for solvent compatibility .

What strategies are effective in stabilizing this compound for long-term storage in biochemical assays?

Q. Basic Research Focus

- Temperature : Store at –20°C in airtight containers to prevent dehydration.

- Lyophilization : Freeze-drying with cryoprotectants (e.g., trehalose) preserves hydrate structure .

- Light sensitivity : Amber vials prevent photodegradation of the α-keto group.

Advanced Consideration : Monitor stability via accelerated aging studies (40°C/75% RH for 4 weeks) and track degradation products (e.g., morpholine oxide) via LC-MS .

How does this compound compare to analogs (e.g., 4-Methoxyphenylglyoxal) in modifying arginine residues in proteins?

Q. Advanced Research Focus

- Reactivity : The morpholine group’s electron donation reduces electrophilicity at the carbonyl, making it less reactive than 4-methoxy derivatives.

- Selectivity : Mass spectrometry-based peptide mapping shows lower arginine modification efficiency (~60% vs. ~85% for 4-methoxy analog) under identical conditions .

Methodology : Competitive labeling experiments with model peptides (e.g., GRGDS) quantify relative reactivity .

What are the implications of hydrate formation on the compound’s bioactivity in enzyme inhibition studies?

Advanced Research Focus

The hydrate form may:

- Reduce membrane permeability due to higher polarity.

- Alter binding kinetics in hydrophobic enzyme pockets.

Experimental Design :

Compare IC₅₀ values of hydrate vs. anhydrous forms against target enzymes (e.g., kinases).

Use molecular docking simulations to assess hydrate-water interactions in binding sites .

How can researchers mitigate interference from this compound in fluorescence-based assays?

Q. Methodological Guidance

- Autofluorescence : The α-keto group may emit in UV ranges (~350 nm). Use longer-wavelength probes (e.g., Cy5) or quenchers.

- Chelation effects : Pre-treat solutions with EDTA to prevent metal-catalyzed degradation during assays .

What computational tools are suitable for modeling the hydration dynamics of this compound?

Q. Advanced Research Focus

- Molecular Dynamics (MD) : Simulate water interactions using force fields (e.g., OPLS-AA) to predict hydrate stability.

- DFT Calculations : Optimize geometries at the B3LYP/6-31G* level to map energy barriers for hydration/dehydration .

How can contradictory cytotoxicity data for this compound be reconciled across cell lines?

Advanced Research Focus

Discrepancies may arise from:

- Cell permeability : Morpholine’s logP (~0.5) limits uptake in lipid-rich membranes.

- Metabolic activation : Some cell lines express reductases that convert the compound to less toxic intermediates.

Methodology :

Quantify intracellular concentrations via LC-MS/MS.

Use CRISPR-edited cell lines to link toxicity to specific metabolic pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.